molecular formula C10H13N5O2 B11509960 Propanamide, 3-amino-3-imino-2-(4-methoxyphenylazo)-

Propanamide, 3-amino-3-imino-2-(4-methoxyphenylazo)-

Cat. No.: B11509960
M. Wt: 235.24 g/mol
InChI Key: AFSSXZJBQUPBPV-UHFFFAOYSA-N
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Description

2-CARBAMIMIDOYL-2-[(1E)-2-(4-METHOXYPHENYL)DIAZEN-1-YL]ACETAMIDE is an organic compound with a complex structure that includes a carbamimidoyl group and a methoxyphenyl diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CARBAMIMIDOYL-2-[(1E)-2-(4-METHOXYPHENYL)DIAZEN-1-YL]ACETAMIDE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable carbamimidoyl precursor in the presence of a coupling agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-CARBAMIMIDOYL-2-[(1E)-2-(4-METHOXYPHENYL)DIAZEN-1-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the diazenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated diazenyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the diazenyl group.

Scientific Research Applications

2-CARBAMIMIDOYL-2-[(1E)-2-(4-METHOXYPHENYL)DIAZEN-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-CARBAMIMIDOYL-2-[(1E)-2-(4-METHOXYPHENYL)DIAZEN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CARBAMIMIDOYL-2-[(1E)-2-(4-METHOXYPHENYL)DIAZEN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

3-amino-3-imino-2-[(4-methoxyphenyl)diazenyl]propanamide

InChI

InChI=1S/C10H13N5O2/c1-17-7-4-2-6(3-5-7)14-15-8(9(11)12)10(13)16/h2-5,8H,1H3,(H3,11,12)(H2,13,16)

InChI Key

AFSSXZJBQUPBPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC(C(=N)N)C(=O)N

Origin of Product

United States

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